Cas no 1508859-00-4 (2-(Oxepan-4-yl)propan-1-amine)

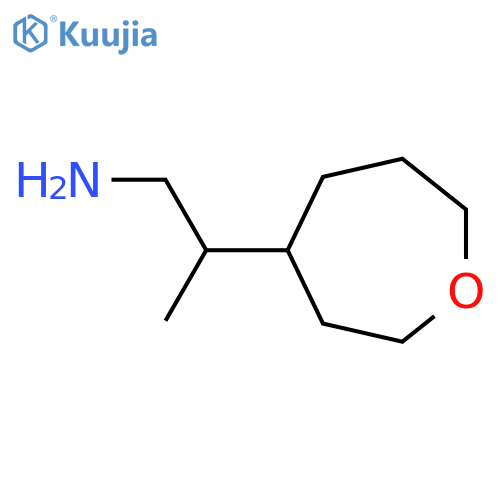

2-(Oxepan-4-yl)propan-1-amine structure

商品名:2-(Oxepan-4-yl)propan-1-amine

2-(Oxepan-4-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1508859-00-4

- 2-(Oxepan-4-yl)propan-1-amine

- EN300-6506650

-

- インチ: 1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3

- InChIKey: RAIRNLNFJRSZFG-UHFFFAOYSA-N

- ほほえんだ: O1CCCC(CC1)C(C)CN

計算された属性

- せいみつぶんしりょう: 157.146664230g/mol

- どういたいしつりょう: 157.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1

2-(Oxepan-4-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6506650-0.1g |

2-(oxepan-4-yl)propan-1-amine |

1508859-00-4 | 0.1g |

$1939.0 | 2023-05-31 | ||

| Enamine | EN300-6506650-1.0g |

2-(oxepan-4-yl)propan-1-amine |

1508859-00-4 | 1g |

$2203.0 | 2023-05-31 | ||

| Enamine | EN300-6506650-0.5g |

2-(oxepan-4-yl)propan-1-amine |

1508859-00-4 | 0.5g |

$2115.0 | 2023-05-31 | ||

| Enamine | EN300-6506650-0.25g |

2-(oxepan-4-yl)propan-1-amine |

1508859-00-4 | 0.25g |

$2027.0 | 2023-05-31 | ||

| Enamine | EN300-6506650-2.5g |

2-(oxepan-4-yl)propan-1-amine |

1508859-00-4 | 2.5g |

$4319.0 | 2023-05-31 | ||

| Enamine | EN300-6506650-10.0g |

2-(oxepan-4-yl)propan-1-amine |

1508859-00-4 | 10g |

$9474.0 | 2023-05-31 | ||

| Enamine | EN300-6506650-0.05g |

2-(oxepan-4-yl)propan-1-amine |

1508859-00-4 | 0.05g |

$1851.0 | 2023-05-31 | ||

| Enamine | EN300-6506650-5.0g |

2-(oxepan-4-yl)propan-1-amine |

1508859-00-4 | 5g |

$6390.0 | 2023-05-31 |

2-(Oxepan-4-yl)propan-1-amine 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

1508859-00-4 (2-(Oxepan-4-yl)propan-1-amine) 関連製品

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量